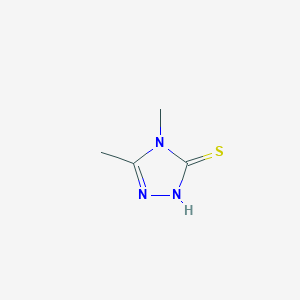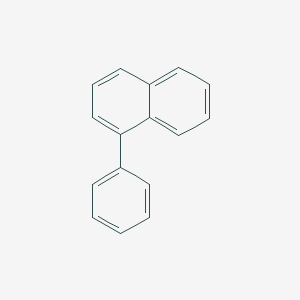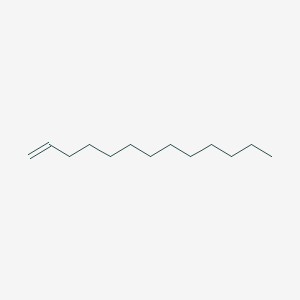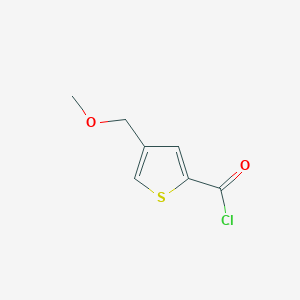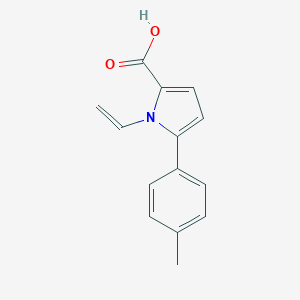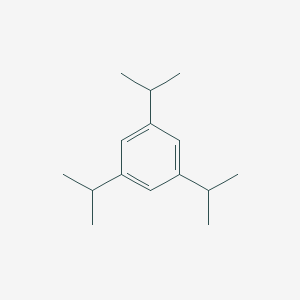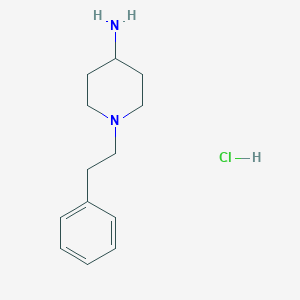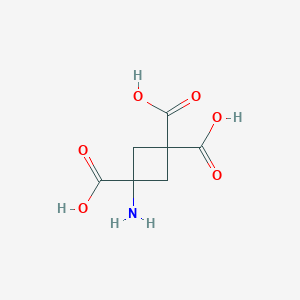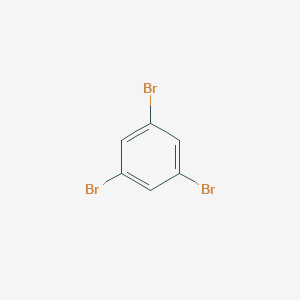
1,3,5-Tribromobenzène
Vue d'ensemble
Description
1,3,5-Tribromobenzene is an organic compound with the chemical formula C₆H₃Br₃This compound appears as a colorless solid and is known for its high melting point of 122°C and boiling point of 271°C . It is primarily used as an intermediate in organic synthesis and has applications in various scientific fields.
Applications De Recherche Scientifique
1,3,5-Tribromobenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate for the preparation of various organic compounds, including 1,3,5-trimethoxytoluene.
Pharmaceuticals: It acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It forms molecular complexes with fullerenes, which are used in material science research.
Analytical Chemistry: It is employed as an internal standard during derivatization steps in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry.
Analyse Biochimique
Biochemical Properties
1,3,5-Tribromobenzene is a precursor to C3-symmetric molecules . It undergoes a Suzuki reaction with three equivalents of 4-formylphenylboronic acid to form 1,3,5-tris(4-formylphenyl)benzene, a monomer for covalent organic frameworks
Temporal Effects in Laboratory Settings
The solubility of 1,3,5-Tribromobenzene in five kinds of binary solvent mixtures was measured by a gravimetric method . The solubility data were positively correlated with the molar fraction of good solvent and temperature
Méthodes De Préparation
1,3,5-Tribromobenzene can be synthesized through several methods:
Bromination of Aniline: Brominating aniline with elemental bromine produces 2,4,6-tribromoaniline.
Replacement of Amino Group: The amino group of 3,5-dibromoaniline can be replaced with bromine to yield 1,3,5-tribromobenzene.
Alkyne Trimerisation: The action of light on bromoacetylene can effect an alkyne trimerisation to form 1,3,5-tribromobenzene.
Decomposition and Reduction: Decomposition of 2,4,6-tribromophenylhydrazine or reduction of 2,4,6-tribromobenzenediazonium sulfate can also produce 1,3,5-tribromobenzene.
Industrial production methods often involve the use of ethanol and benzene, followed by the addition of concentrated sulfuric acid and sodium nitrite, resulting in high purity and yield .
Analyse Des Réactions Chimiques
1,3,5-Tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki reactions with boronic acids to form trisubstituted benzenes.
Reduction Reactions: Reduction of 1,3,5-tribromobenzene can yield corresponding brominated products.
Formation of Molecular Complexes: It forms molecular complexes with fullerenes and other compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. Major products formed include trisubstituted benzenes and brominated derivatives.
Mécanisme D'action
The mechanism of action of 1,3,5-tribromobenzene involves its ability to form molecular complexes and participate in substitution reactions. It acts as a precursor to C₃-symmetric molecules and undergoes Suzuki reactions to form trisubstituted benzenes . The molecular targets and pathways involved include the formation of covalent organic frameworks and interactions with fullerenes .
Comparaison Avec Des Composés Similaires
1,3,5-Tribromobenzene can be compared with other similar compounds such as:
1,3,5-Trichlorobenzene: Similar in structure but contains chlorine atoms instead of bromine.
1,3,5-Trifluorobenzene: Contains fluorine atoms and exhibits different reactivity due to the electronegativity of fluorine.
1,3,5-Triiodobenzene: Contains iodine atoms and has a higher molecular weight and different reactivity compared to 1,3,5-tribromobenzene.
The uniqueness of 1,3,5-tribromobenzene lies in its ability to form stable molecular complexes and its use as an intermediate in various organic synthesis reactions.
Propriétés
IUPAC Name |
1,3,5-tribromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUZLFWHVQCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052307 | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-39-1 | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 626-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3,5-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Tribromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tribromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3TD0U1OAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-tribromobenzene?
A1: 1,3,5-Tribromobenzene has a molecular formula of C6H3Br3 and a molecular weight of 314.80 g/mol.
Q2: How can 1,3,5-tribromobenzene be characterized spectroscopically?
A2: 1,3,5-Tribromobenzene can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide information about the hydrogen and carbon environments within the molecule. For instance, scalar relaxation measurements of 13C NMR signals in 1,3,5-tribromobenzene have been used to determine bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. []
- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information on molecular vibrations and can be used in conjunction with IR for a more comprehensive analysis. []
Q3: How does the morphology of materials synthesized using 1,3,5-tribromobenzene as a building block influence their properties?
A3: Research has shown that the morphology of two-dimensional conjugated microporous polymers (CMPs) synthesized using 1,3,5-tribromobenzene as a monomer significantly affects their ability to absorb organic solvents. For instance, plate-like CMPs synthesized in mesitylene exhibit superior absorption compared to spherical or tubular morphologies obtained when using toluene or p-xylene, respectively. []
Q4: Can organosilicate low-k films be fabricated using 1,3,5-tribromobenzene?
A4: Yes, organosilicate low-k films containing 1,3- and 1,3,5-benzene bridges can be fabricated using 1,3,5-tribromobenzene through spin-on deposition and evaporation induced self-assembling techniques. []
Q5: Can 1,3,5-tribromobenzene be used in cross-coupling reactions?
A5: Yes, 1,3,5-tribromobenzene is a versatile reagent in various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling: It can be reacted with arylboronic acids to synthesize star polymers, as demonstrated in the synthesis of three-arm star polymers with styrene. []
- Sonogashira Coupling: 1,3,5-Tribromobenzene can be coupled with terminal alkynes to synthesize various organic molecules, including TrisK derivatives. [, ]
- Palladium-Catalyzed Coupling: This allows for the introduction of ferrocenylvinyl groups to the benzene ring, generating (ferrocenylvinyl)arenes with interesting electrochemical properties. []
Q6: How is computational chemistry employed in research on 1,3,5-tribromobenzene derivatives?
A6: Computational methods like molecular mechanics calculations (MM2) are used to predict properties such as rotational barriers in molecules like 1,3,5-tris(1-naphthyl)benzene. These calculations are essential for understanding the conformational behavior of these molecules. [] Additionally, computational studies are utilized to investigate factors influencing the stability of silametacyclophanes derived from 1,3,5-tribromobenzene. []
Q7: How does the degree of bromination in benzene derivatives influence their biological activity?
A7: Studies on the induction of arylesterase activity by halogenated benzenes revealed that the presence and position of bromine atoms significantly impact enzyme activity. For example, 1,3,5-tribromobenzene exhibited inducing capabilities, while hexabromobenzene did not. [, , ]
Q8: Has 1,3,5-tribromobenzene been detected in the environment?
A8: Yes, 1,3,5-tribromobenzene has been detected in environmental samples. Studies have found elevated concentrations of this compound in the deep water of Lake Geneva. [] It has also been detected in snow cores from the Devon Ice Cap, indicating its potential for long-range atmospheric transport. []
Q9: How does the bioconcentration factor (BCF) of brominated aromatics relate to their environmental persistence?
A9: Research on the bioconcentration of brominated aromatics, including 1,3,5-tribromobenzene, in rainbow trout revealed a correlation between BCF and octanol-water partition coefficient (Kow). Compounds with higher Kow values, indicating greater hydrophobicity, tend to exhibit higher bioconcentration and potentially greater environmental persistence. []
Q10: What analytical techniques are used to determine the presence and concentration of 1,3,5-tribromobenzene in environmental samples?
A10: A combination of advanced analytical techniques is employed for the detection and quantification of 1,3,5-tribromobenzene, including:
- Gas Chromatography coupled with Mass Spectrometry (GC/MS): This technique separates and identifies different compounds based on their retention time and mass-to-charge ratio. It is highly sensitive and widely used for analyzing environmental samples. []
- Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique provides enhanced separation compared to traditional GC, allowing for the detection and quantification of trace levels of 1,3,5-tribromobenzene and other brominated pollutants in complex matrices. It can be coupled with various detectors, such as micro-electron capture detector (μECD) and electron capture negative chemical ionization time-of-flight mass spectrometry (ENCI-TOFMS) for increased sensitivity and selectivity towards halogenated compounds. [, ]
Q11: Are there methods for maintaining stable concentrations of hydrophobic compounds like 1,3,5-tribromobenzene in aqueous toxicological tests?
A11: Yes, Partitioning Driven Administering (PDA) is a technique that utilizes a solid phase, such as an octadecyl Empore disk loaded with the test compound, to establish and maintain stable aqueous concentrations of hydrophobic organics, including 1,3,5-tribromobenzene, in toxicological assays. []
Q12: How can the stability of compounds containing 1,3,5-tribromobenzene be enhanced during synthesis?
A12: The stability of compounds like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, a precursor to Rubin’s Aldehyde, can be influenced by intramolecular interactions. For example, the presence of Br···Cl interactions, shorter than the sum of van der Waals radii, can hinder exocyclic C-C bond rotation and contribute to the stability of specific isomers. []
Q13: What are some other research areas related to 1,3,5-tribromobenzene?
A13: Besides its environmental impact and synthetic utility, 1,3,5-tribromobenzene serves as a precursor for synthesizing diverse molecules with potential applications in various fields:
- Organic Electronics: TrisK derivatives, synthesized via Sonogashira coupling with 1,3,5-tribromobenzene, exhibit interesting self-assembling properties and potential applications in organic electronics. []
- Supramolecular Chemistry: 1,3,5-Tris(diisobutylhydroxysilyl)benzene, prepared from 1,3,5-tribromobenzene, forms supramolecular hydrogen-bonded complexes with trans-bis(4-pyridyl)ethylene, contributing to the understanding of non-covalent interactions. []
- Magnetic Materials: 1,3,5-Tribromobenzene acts as a starting material for synthesizing polynucleating bridging ligands that can coordinate multiple metal centers, potentially leading to materials with interesting magnetic properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


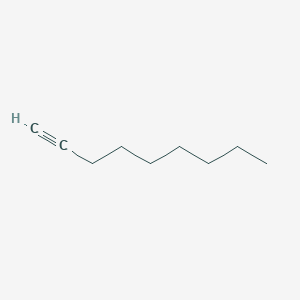
![4,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B165148.png)
![(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B165149.png)

